Methyl 4-iodobutanoate

Description

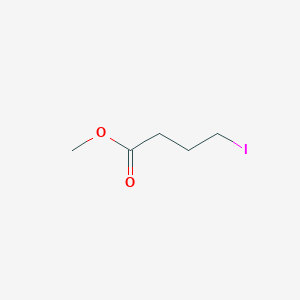

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-iodobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9IO2/c1-8-5(7)3-2-4-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBCIIVXSBPDKOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30338267 | |

| Record name | Methyl 4-iodobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14273-85-9 | |

| Record name | Methyl 4-iodobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-iodobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-iodobutanoate: Properties, Structure, and Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of methyl 4-iodobutanoate, a halogenated ester of interest in organic synthesis. Due to the limited availability of direct experimental data for this compound, this guide focuses on its fundamental chemical structure, a probable synthetic route, and the properties of its closely related precursors, methyl 4-bromobutanoate and methyl 4-chlorobutanoate. Detailed experimental protocols for the synthesis of the title compound via the Finkelstein reaction are provided, along with key data for its precursors to serve as a valuable reference for researchers.

Introduction

This compound is an organic compound with the molecular formula C₅H₉IO₂. As a functionalized alkyl iodide, it holds potential as a valuable building block in organic synthesis, particularly in reactions where an iodinated alkyl chain is required for the formation of carbon-carbon or carbon-heteroatom bonds. The terminal iodide is a good leaving group, making it susceptible to nucleophilic substitution reactions. Despite its potential utility, specific experimental data on the physicochemical properties and spectroscopic analysis of this compound are not widely available in the scientific literature. This guide aims to bridge this gap by providing a detailed theoretical structure, a reliable synthetic pathway, and comparative data from its more common bromo- and chloro-analogs.

Chemical Structure

The structure of this compound consists of a four-carbon butanoate chain with a methyl ester at one end and an iodine atom at the C4 position.

-

IUPAC Name: this compound

-

Molecular Formula: C₅H₉IO₂

-

SMILES: COC(=O)CCCI

-

InChI Key: InChI=1S/C5H9IO2/c1-8-5(7)3-2-4-6/h2-4H2,1H3

Physicochemical Properties

| Property | Methyl 4-bromobutanoate | Methyl 4-chlorobutanoate |

| CAS Number | 4897-84-1[1][2] | 3153-37-5[3][4][5] |

| Molecular Formula | C₅H₉BrO₂[2][6] | C₅H₉ClO₂[3][4] |

| Molecular Weight | 181.03 g/mol [6] | 136.58 g/mol [3][4][5] |

| Boiling Point | 186-187 °C[2][7] | 175-176 °C[3][5][8] |

| Density | 1.434 g/mL at 25 °C[2] | 1.12 g/mL at 25 °C[3][5] |

| Refractive Index (n20/D) | 1.4620[2] | 1.433[3][5] |

| Solubility | Insoluble in water.[7] | Slightly soluble in water.[3][8] |

| Appearance | Clear colorless to pale yellow liquid.[2][9] | Colorless transparent liquid.[3] |

Synthesis of this compound

A common and efficient method for the synthesis of alkyl iodides from alkyl chlorides or bromides is the Finkelstein reaction .[10][11] This nucleophilic substitution reaction involves treating an alkyl halide with an excess of an alkali metal iodide, typically sodium iodide, in a suitable solvent like acetone.[10][11] The reaction is driven to completion by the precipitation of the less soluble sodium chloride or sodium bromide in acetone.[10]

Proposed Synthetic Pathway

The synthesis of this compound can be readily achieved by reacting either methyl 4-chlorobutanoate or methyl 4-bromobutanoate with sodium iodide in acetone.

Caption: Proposed synthesis of this compound via the Finkelstein reaction.

Experimental Protocol: Finkelstein Reaction

This protocol is a general procedure and may require optimization for specific laboratory conditions.

Materials:

-

Methyl 4-bromobutanoate (or methyl 4-chlorobutanoate)

-

Sodium iodide (NaI), anhydrous

-

Acetone, anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Diatomaceous earth (for filtration)

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium iodide (1.5 to 2.0 molar equivalents relative to the starting alkyl halide).

-

Addition of Solvent and Substrate: Add anhydrous acetone to the flask to dissolve the sodium iodide. To this solution, add methyl 4-bromobutanoate or methyl 4-chlorobutanoate (1.0 molar equivalent).

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The formation of a white precipitate (NaCl or NaBr) indicates that the reaction is proceeding.[10] The reaction is typically complete within a few hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Remove the acetone using a rotary evaporator.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer and wash it with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent.

-

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by vacuum distillation to obtain pure this compound.

Spectroscopic Data of Precursors

¹H NMR Data

-

Methyl 4-bromobutyrate (¹H NMR):

-

A typical spectrum would show a singlet for the methyl ester protons (O-CH₃) around 3.68 ppm.

-

A triplet for the methylene protons adjacent to the bromine (Br-CH₂) around 3.44 ppm.

-

A triplet for the methylene protons adjacent to the carbonyl group (C(=O)-CH₂) around 2.51 ppm.

-

A quintet for the central methylene protons (-CH₂-) around 2.17 ppm.[12]

-

-

Methyl 4-chlorobutanoate (¹H NMR):

-

The spectrum is similar to the bromo analog, with characteristic peaks for the different proton environments.

-

¹³C NMR Data

-

Methyl 4-bromobutyrate (¹³C NMR):

-

Expected chemical shifts would be approximately 172.96 ppm (C=O), 51.70 ppm (O-CH₃), 32.66 ppm, 32.19 ppm, and 27.70 ppm for the methylene carbons.[12]

-

IR Spectroscopy

-

Methyl 4-bromobutyrate (IR):

-

A strong absorption band around 1738 cm⁻¹ is characteristic of the C=O stretch of the ester group.[12]

-

Reactivity and Applications

This compound is expected to be a reactive alkylating agent. The carbon-iodine bond is relatively weak, making the iodide an excellent leaving group in nucleophilic substitution reactions. This property makes it a useful intermediate in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries, similar to its bromo and chloro counterparts.[1][2][13] For instance, it can be used to introduce a four-carbon ester-containing chain onto various nucleophiles such as amines, thiols, and carbanions.

Safety Information

Specific safety data for this compound is not available. However, based on the properties of its precursors, it should be handled with care.

-

Methyl 4-bromobutyrate is irritating to the eyes, respiratory system, and skin.[7]

-

Methyl 4-chlorobutyrate is also an irritant to the eyes, respiratory system, and skin.[3]

It is reasonable to assume that this compound will have similar or potentially greater irritant properties. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed. Work should be conducted in a well-ventilated fume hood.

Conclusion

While direct experimental data for this compound is scarce, this technical guide provides essential information on its structure, a reliable and detailed synthetic protocol via the Finkelstein reaction, and a comparative analysis of its chemical and physical properties based on its more common halogenated precursors. The information presented here serves as a valuable resource for researchers and professionals in drug development and organic synthesis, enabling them to synthesize and utilize this versatile chemical intermediate in their work. Further experimental investigation into the properties and reactivity of this compound is warranted to fully explore its potential in synthetic chemistry.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. Butanoic acid, 4-chloro-, methyl ester | C5H9ClO2 | CID 76612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 4-chlorobutyrate = 98 3153-37-5 [sigmaaldrich.com]

- 6. Methyl 4-bromobutyrate | C5H9BrO2 | CID 107604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. Methyl 4-chlorobutyrate | 3153-37-5 [chemicalbook.com]

- 9. Methyl 4-bromobutyrate | 4897-84-1 [chemicalbook.com]

- 10. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 11. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]

- 12. echemi.com [echemi.com]

- 13. Methyl 4-Chlorobutyrate [intersurfchem.net]

Methyl 4-iodobutanoate (CAS 14273-85-9): A Technical Guide for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-iodobutanoate, with CAS number 14273-85-9, is a valuable haloalkane ester that serves as a key building block and reagent in advanced organic synthesis. Its structure, featuring a reactive primary iodide and a methyl ester, makes it a versatile intermediate for introducing a four-carbon chain in the synthesis of complex molecules. This document provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, applications, and safety protocols, intended for professionals in chemical research and pharmaceutical development.

Chemical and Physical Properties

This compound is typically a solid that contains copper as a stabilizer. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 14273-85-9 | |

| Molecular Formula | C₅H₉IO₂ | [1][2] |

| Molecular Weight | 228.03 g/mol | [2][3] |

| Appearance | Solid | |

| Density | 1.689 g/mL at 25 °C | [4] |

| Boiling Point | 80-83 °C at 11 mmHg | [4] |

| Refractive Index (n20/D) | 1.505 | [4] |

| Flash Point | 99 °C (210.2 °F) - closed cup | |

| InChI Key | NBCIIVXSBPDKOM-UHFFFAOYSA-N | |

| SMILES String | COC(=O)CCCI | |

| Storage Temperature | 2-8°C, Keep in dark place, sealed in dry | [1] |

Synthesis and Manufacturing

The most common and direct method for synthesizing this compound is via a Finkelstein reaction. This process involves the nucleophilic substitution of a chloride with an iodide.

General Synthesis Pathway

This compound can be synthesized from methyl 4-chlorobutyrate by reacting it with sodium iodide in a suitable solvent like acetone.[4] The equilibrium is driven towards the product because sodium iodide is soluble in acetone, while the resulting sodium chloride is not and precipitates out of the solution.

Caption: Synthesis workflow for this compound via Finkelstein reaction.

Experimental Protocol: Synthesis from Methyl 4-chlorobutyrate

The following is a representative laboratory-scale protocol for the synthesis of this compound.

-

Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 4-chlorobutyrate (1.0 eq) and anhydrous sodium iodide (1.2 eq).

-

Solvent Addition: Add anhydrous acetone (approx. 3 mL per gram of chlorobutyrate) to the flask.

-

Reaction: Stir the mixture vigorously and heat it to reflux. The reaction is typically monitored by TLC or GC until the starting material is consumed (usually 12-24 hours). A white precipitate of sodium chloride will form as the reaction proceeds.

-

Workup: After cooling the reaction mixture to room temperature, filter off the precipitated sodium chloride and wash the solid with a small amount of fresh acetone.

-

Isolation: Combine the filtrate and the washings. Remove the acetone under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is redissolved in diethyl ether and washed sequentially with water and a 5% aqueous solution of sodium thiosulfate to remove any remaining iodine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

-

Final Product: The final product can be further purified by vacuum distillation to yield pure this compound.

Reactivity and Applications in Drug Development

This compound is a versatile alkylating agent used in the synthesis of various pharmaceutical intermediates and complex organic molecules.

Key Applications

-

Synthesis of Pyrrole Derivatives: It is used as a reagent in the synthesis of compounds like 4-[formyl-5-(methoxymethyl)-1H-pyrrol-1-yl] butanoic acid.[4]

-

S-adenosylmethionine (SAM) Mimetics: The compound has been employed in the synthesis of stable S-adenosylmethionine (SAM) analogues.[4] These mimetics are crucial tools for studying biological methylation and have been used to investigate the binding of the E. coli methionine repressor (MetJ) to its operator DNA.

-

Building Block in Medicinal Chemistry: The introduction of a methyl group can significantly modulate the physicochemical, pharmacodynamic, and pharmacokinetic properties of a drug candidate.[5] The butyrate chain provided by this reagent is a common structural motif in various bioactive molecules.

Caption: Logical relationship of this compound in SAM mimetic studies.

Spectroscopic and Analytical Data

Characterization of this compound is typically performed using standard analytical techniques. While specific spectra are lot-dependent and provided by suppliers, the expected analytical data types are listed below.

| Analysis Type | Expected Use |

| ¹H NMR | Confirms the proton environment, showing signals for the methyl ester, and the three methylene groups of the butyl chain. |

| ¹³C NMR | Identifies all five unique carbon atoms in the molecule, including the carbonyl carbon. |

| Mass Spec (MS) | Determines the molecular weight and provides fragmentation patterns for structural confirmation. |

| Infrared (IR) | Shows characteristic absorption bands, notably the C=O stretch of the ester group. |

| HPLC / GC | Used to determine the purity of the compound. |

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Summary

The compound is classified with the following hazards.[6]

| Hazard Code | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| Signal Word | Warning |

Handling and Personal Protective Equipment (PPE)

Proper handling is critical to ensure laboratory safety.[6][7]

-

Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood. Eyewash stations and safety showers should be readily accessible.[6][7]

-

Eye Protection: Wear chemical safety goggles or a face shield (European Standard EN 166).[6]

-

Skin Protection: Wear suitable protective gloves and clothing to prevent skin contact.[6]

-

Respiratory Protection: If ventilation is inadequate, use a respirator with an organic vapor filter (Type A Brown conforming to EN140 or EN405).[6]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store refrigerated at 2-8°C.[6]

Caption: Basic laboratory safety workflow for handling this compound.

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Get medical attention.[6]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention.[6]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Get medical attention.[6]

Conclusion

This compound is a highly functionalized and reactive intermediate with significant applications in organic synthesis and medicinal chemistry. Its utility in creating complex molecular architectures, particularly in the context of pharmaceutical research, makes it an important compound for drug development professionals. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and safe utilization in a research environment.

References

- 1. 14273-85-9|this compound|BLD Pharm [bldpharm.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. calpaclab.com [calpaclab.com]

- 4. METHYL 4-IODOBUTYRATE | 14273-85-9 [chemicalbook.com]

- 5. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.fi [fishersci.fi]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Synthesis of Methyl 4-iodobutanoate from Methyl 4-chlorobutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 4-iodobutanoate from methyl 4-chlorobutyrate. The primary method for this transformation is the Finkelstein reaction, a robust and widely used nucleophilic substitution reaction in organic synthesis. This document details the underlying chemical principles, experimental protocols, and quantitative data associated with this process, tailored for professionals in the fields of chemical research and pharmaceutical development.

Introduction

This compound is a valuable building block in organic synthesis, often utilized in the introduction of a four-carbon chain with a terminal iodide, which can subsequently participate in a variety of coupling reactions and other transformations. Its synthesis from the more readily available and less expensive methyl 4-chlorobutyrate is a common and practical laboratory procedure.

The conversion is achieved through the Finkelstein reaction, which involves the exchange of a halide for another. In this specific case, the chloro group in methyl 4-chlorobutyrate is displaced by an iodo group from a salt like sodium iodide. The reaction is typically carried out in a solvent where the solubility of the reactant iodide salt is high, while the solubility of the resulting chloride salt is low, thereby driving the reaction to completion in accordance with Le Châtelier's principle. Acetone is the most commonly employed solvent for this purpose, as sodium iodide is soluble in it, whereas the sodium chloride formed as a byproduct is not and precipitates out of the solution.[1][2]

This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The iodide ion acts as the nucleophile, attacking the carbon atom bonded to the chlorine atom, which serves as the leaving group.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound from methyl 4-chlorobutyrate via the Finkelstein reaction. The data is compiled from typical laboratory procedures and may vary based on specific experimental conditions and scale.

| Parameter | Value | Reference |

| Reactants | ||

| Methyl 4-chlorobutyrate | 1.0 equivalent | General Protocol |

| Sodium Iodide | 1.5 - 3.0 equivalents | [3] |

| Solvent | ||

| Acetone | Anhydrous | [1] |

| Reaction Conditions | ||

| Temperature | Reflux (approx. 56 °C) | [3] |

| Reaction Time | 12 - 24 hours | [3] |

| Atmosphere | Inert (e.g., Nitrogen or Argon) | Standard Practice |

| Product Information | ||

| Product | This compound | [4] |

| Molecular Formula | C₅H₉IO₂ | |

| Molecular Weight | 228.03 g/mol | |

| Boiling Point | 80-83 °C at 11 mmHg | [4] |

| Density | 1.689 g/mL at 25 °C | [4] |

| Yield | ||

| Typical Yield | 85 - 95% | General Protocol |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from methyl 4-chlorobutyrate.

Materials:

-

Methyl 4-chlorobutyrate

-

Sodium iodide (anhydrous)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous sodium iodide (1.5 to 3.0 equivalents) and anhydrous acetone. Stir the mixture to dissolve the sodium iodide.

-

Addition of Reactant: To the stirred solution, add methyl 4-chlorobutyrate (1.0 equivalent) via a syringe or dropping funnel.

-

Reaction: Heat the reaction mixture to reflux (approximately 56 °C) under an inert atmosphere (e.g., nitrogen or argon). Maintain the reflux with vigorous stirring for 12 to 24 hours. The formation of a white precipitate (sodium chloride) will be observed as the reaction progresses.

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the acetone using a rotary evaporator.

-

To the residue, add diethyl ether and water. Stir the mixture until all solids have dissolved.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent.

-

Concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

-

For higher purity, the crude product can be purified by vacuum distillation (80-83 °C at 11 mmHg).[4]

-

Mandatory Visualizations

Reaction Mechanism

The synthesis of this compound from methyl 4-chlorobutyrate proceeds through an SN2 mechanism. The iodide ion (I⁻) acts as a nucleophile and attacks the electrophilic carbon atom attached to the chlorine atom. This leads to a transition state where the iodide ion is forming a bond and the chloride ion is breaking its bond. The reaction results in the inversion of stereochemistry at the carbon center, although in this case, the carbon is not a stereocenter.

Caption: SN2 mechanism for the Finkelstein reaction.

Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure for the synthesis of this compound.

Caption: Experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Spectroscopic Data of Methyl 4-iodobutanoate

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-iodobutanoate (C₅H₉IO₂), a valuable reagent in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research, offering a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₅H₉IO₂

-

Molecular Weight: 228.02 g/mol

-

CAS Number: 14273-85-9

Spectroscopic Data

The following sections present the available spectroscopic data for this compound. The data has been compiled from various sources and is presented in a structured format for clarity and ease of comparison.

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. The following tables summarize the ¹H and ¹³C NMR data for a closely related compound, (3-Methyloxetan-3-yl)this compound, with assignments for the this compound moiety.[1]

Table 1: ¹H NMR Data for the 4-iodobutanoate Moiety

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 3.67 | s | - | 3H | -OCH₃ |

| 3.24 | t | 6.6 | 2H | -CH₂I |

| 2.51 | t | 7.2 | 2H | -CH₂CO- |

| 2.14 | p | 6.9 | 2H | -CH₂CH₂CH₂- |

Solvent: CDCl₃, Instrument: 200 MHz NMR device[1] (Note: The chemical shift for the methyl ester protons (-OCH₃) is an expected value for this type of compound, as it was not part of the reported data for the more complex molecule.)

Table 2: ¹³C NMR Data for the 4-iodobutanoate Moiety

| Chemical Shift (δ) ppm | Assignment |

| 172.4 | C=O |

| 51.5 | -OCH₃ |

| 34.7 | -CH₂CO- |

| 28.3 | -CH₂CH₂CH₂- |

| 5.4 | -CH₂I |

Solvent: CDCl₃, Instrument: Varian 200 MHz NMR device[1] (Note: The chemical shift for the methyl ester carbon (-OCH₃) is an expected value.)

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester functional group.

Table 3: IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| 1742 | C=O (Ester) stretch |

Source: The C=O stretch is reported for (3-Methyloxetan-3-yl)this compound.[1] Product specifications for this compound confirm that the infrared spectrum conforms to its structure.[2][3]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 200 MHz or higher.[1][4] The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.[4]

Infrared spectra are often recorded on an FT-IR spectrometer.[1] Liquid samples can be analyzed neat as a thin film between salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

High-resolution mass spectra (HRMS) can be obtained using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a time-of-flight (TOF) or other high-resolution mass analyzer.[1][5]

Workflow for Spectroscopic Analysis

The logical workflow for the spectroscopic analysis of a chemical compound like this compound is illustrated in the following diagram.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

- 1. corpus.ulaval.ca [corpus.ulaval.ca]

- 2. 426370050 [thermofisher.com]

- 3. Methyl 4-iodobutyrate, 95%, stabilized 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. Prescreening of Nicotine Hapten Linkers in Vitro To Select Hapten-Conjugate Vaccine Candidates for Pharmacokinetic Evaluation in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

An In-depth Technical Guide to the Purity and Stabilization of Methyl 4-iodobutanoate for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the purification and stabilization of methyl 4-iodobutanoate, a critical reagent in various synthetic applications. Ensuring the high purity and long-term stability of this compound is paramount for reproducible and reliable experimental outcomes in research and drug development. This document outlines common impurities, detailed purification protocols, and effective stabilization strategies, supported by quantitative data and experimental methodologies.

Understanding the Chemistry of this compound

This compound is a primary alkyl iodide, a class of compounds known for their utility in introducing a four-carbon chain via nucleophilic substitution reactions. However, its reactivity also makes it susceptible to degradation, primarily through the loss of iodine, which can lead to the formation of colored impurities and a decrease in potency.

Common Synthesis and Potential Impurities:

The most common laboratory-scale synthesis of this compound is through the Finkelstein reaction , where a precursor such as methyl 4-chlorobutanoate or methyl 4-bromobutanoate is treated with an iodide salt, typically sodium iodide, in a suitable solvent like acetone. The reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide.[1][2][3]

The primary starting material for methyl 4-chlorobutanoate is often gamma-butyrolactone , which is reacted with methanol and a chlorinating agent.[4]

Based on these synthetic routes, the following impurities are commonly encountered:

-

Unreacted Starting Materials: Residual methyl 4-chlorobutanoate or methyl 4-bromobutanoate is a primary impurity.

-

Solvent Residues: Acetone, from the Finkelstein reaction, and methanol from the esterification of gamma-butyrolactone.

-

Byproducts from Precursor Synthesis: Impurities arising from the synthesis of methyl 4-chlorobutyrate can also be carried over.

-

Degradation Products: Free iodine (I₂) is a common impurity formed upon decomposition, leading to a characteristic pink or brownish discoloration.

Purification Methodologies

Achieving high purity of this compound is crucial for its effective use. The choice of purification method depends on the nature and quantity of the impurities present.

Fractional Distillation

Fractional distillation under reduced pressure is a highly effective method for separating this compound from less volatile impurities and unreacted starting materials.[5][6] Due to the relatively high boiling point of this compound (80-83 °C at 11 mmHg), vacuum distillation is necessary to prevent decomposition at higher temperatures.

Experimental Protocol: Fractional Distillation of this compound

-

Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a Vigreux column, a condenser, and a receiving flask. Ensure all glassware is dry.

-

Sample Preparation: Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

-

Distillation: Gradually reduce the pressure to the desired level (e.g., 10-15 mmHg). Begin heating the distillation flask gently.

-

Fraction Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the applied pressure. Discard any initial lower-boiling fractions, which may contain residual solvents.

-

Post-Distillation Handling: Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum to prevent oxidation of the hot product.

Column Chromatography

For the removal of polar impurities and colored degradation products like free iodine, column chromatography is a suitable purification technique.

Experimental Protocol: Column Chromatography of this compound

-

Column Packing: Prepare a silica gel column using a non-polar eluent, such as a mixture of hexane and ethyl acetate.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system. The less polar this compound will elute first, while more polar impurities will be retained on the column.

-

Fraction Collection and Analysis: Collect the fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Purity Assessment

To ensure the quality of the purified this compound, rigorous analytical testing is necessary. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent method for identifying and quantifying volatile impurities in this compound.[7][8][9]

Table 1: Typical GC-MS Parameters for this compound Analysis

| Parameter | Value |

| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp. 50 °C, ramp to 250 °C at 10 °C/min |

| Detector | Mass Spectrometer (Scan mode) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of this compound and for detecting impurities.[10][11]

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~3.67 | s | -OCH₃ |

| ~3.20 | t | -CH₂-I | |

| ~2.45 | t | -C(O)-CH₂- | |

| ~2.15 | p | -CH₂-CH₂-CH₂- | |

| ¹³C | ~173.5 | s | C=O |

| ~51.5 | q | -OCH₃ | |

| ~33.5 | t | -C(O)-CH₂- | |

| ~30.0 | t | -CH₂-CH₂-I | |

| ~6.0 | t | -CH₂-I |

Stabilization and Storage

Due to their susceptibility to decomposition, primary alkyl iodides like this compound require proper stabilization and storage to maintain their purity and efficacy over time.

Use of Stabilizers

The most common and effective stabilizer for alkyl iodides is metallic copper .[12] Copper acts as a scavenger for free iodine, which is formed during decomposition. The reaction between copper and iodine forms copper(I) iodide, a stable salt, thereby preventing the accumulation of free iodine that can catalyze further degradation. Commercial preparations of this compound are often supplied with a copper chip or wire in the container.

Logical Relationship of Copper Stabilization

Caption: Copper stabilization of this compound.

Storage Conditions

Proper storage conditions are critical to minimize degradation.

-

Temperature: Store at low temperatures, typically 2-8 °C, to slow down the rate of decomposition.

-

Light: Protect from light by storing in an amber or opaque container. Light can initiate the homolytic cleavage of the carbon-iodine bond, leading to radical-mediated decomposition.

-

Inert Atmosphere: For long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation.

Degradation Pathway

The primary degradation pathway for this compound involves the cleavage of the C-I bond, which can occur via homolytic or heterolytic pathways, often initiated by light or heat.

Degradation and Stabilization Workflow

References

- 1. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 2. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 3. jk-sci.com [jk-sci.com]

- 4. CN102898307A - Synthetic method of methyl 4-chlorobutyrate - Google Patents [patents.google.com]

- 5. Fractional distillation - Wikipedia [en.wikipedia.org]

- 6. Purification [chem.rochester.edu]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. shimadzu.com [shimadzu.com]

- 9. researchgate.net [researchgate.net]

- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 11. rsc.org [rsc.org]

- 12. US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility and Reactivity Profile of Methyl 4-iodobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-iodobutanoate is a versatile bifunctional molecule of significant interest in organic synthesis and drug development. Its structure, incorporating a reactive primary iodide and a methyl ester, allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the solubility and reactivity profile of this compound, including its physical and chemical properties, general reactivity, and specific reaction protocols.

Physicochemical Properties

This compound is a liquid at room temperature with the following physical properties:

| Property | Value | Reference |

| Molecular Formula | C₅H₉IO₂ | |

| Molecular Weight | 228.03 g/mol | |

| Boiling Point | 80-83 °C at 11 mmHg | |

| Density | 1.689 g/mL at 25 °C | |

| Refractive Index | 1.505 at 20 °C |

Solubility Profile

-

Soluble in a wide range of common organic solvents , including but not limited to:

-

Dichloromethane (DCM)

-

Chloroform (CHCl₃)

-

Diethyl ether (Et₂O)

-

Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Acetone

-

Acetonitrile (MeCN)

-

Toluene

-

-

Slightly soluble to insoluble in water . The presence of the polar ester group may impart some water solubility, but the overall hydrophobic character of the molecule, dominated by the butyl chain and the large iodide atom, will limit its miscibility with water.

-

Miscible with other alkyl halides .

Reactivity Profile

The reactivity of this compound is primarily dictated by the presence of the primary iodide. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group in nucleophilic substitution reactions.

General Reactivity of the C-I Bond

Primary iodoalkanes, such as this compound, are highly susceptible to nucleophilic attack. The primary mechanism of reaction is the bimolecular nucleophilic substitution (SN2) pathway. In this one-step mechanism, a nucleophile attacks the electrophilic carbon atom bearing the iodine, leading to the displacement of the iodide ion.

The general reactivity trend for haloalkanes is: R-I > R-Br > R-Cl > R-F . This is due to the decreasing bond strength of the C-X bond down the halogen group.

Reactivity of the Methyl Ester

The methyl ester group is generally stable under neutral and acidic conditions. However, it can undergo hydrolysis to the corresponding carboxylic acid under basic conditions (saponification) or acidic conditions with prolonged heating. It can also be converted to other functional groups, such as amides, by reaction with amines, although this typically requires more forcing conditions than the substitution at the C-I bond.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is via a Finkelstein reaction, where the corresponding chloro- or bromo-ester is treated with an iodide salt.

Reaction: Methyl 4-chlorobutanoate + NaI → this compound + NaCl

Experimental Procedure:

-

To a solution of methyl 4-chlorobutanoate (1.0 equivalent) in acetone, add sodium iodide (1.5 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After completion of the reaction (typically several hours), cool the mixture to room temperature.

-

Filter the precipitated sodium chloride and wash the solid with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

The residue can be purified by vacuum distillation to yield pure this compound.

Nucleophilic Substitution with an Amine: Synthesis of a 4-Aminobutanoate Derivative

This protocol describes a general procedure for the alkylation of a primary or secondary amine with this compound.

Reaction: this compound + R₂NH → Methyl 4-(dialkylamino)butanoate hydroiodide

Experimental Procedure:

-

In a round-bottom flask, dissolve the primary or secondary amine (1.0 - 1.2 equivalents) in a suitable anhydrous solvent such as acetone or acetonitrile.

-

Add this compound (1.0 equivalent) to the solution.

-

For less reactive amines or to neutralize the hydroiodic acid formed during the reaction, a non-nucleophilic base such as potassium carbonate (1.5 equivalents) can be added. For many reactive amines, the reaction may proceed without a base.

-

Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC. If the reaction is sluggish at room temperature, it can be gently heated to reflux.

-

Upon completion of the reaction (as indicated by the disappearance of the starting material), cool the reaction mixture to room temperature.

-

If a base was used, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure N-alkylated product.

-

Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Visualizations

Caption: SN2 reaction mechanism of this compound.

Caption: Experimental workflow for synthesis and reaction.

Conclusion

This compound is a valuable reagent in organic synthesis due to the high reactivity of its primary iodide functionality towards nucleophilic substitution. While specific quantitative data on its solubility is limited, its general behavior as a polar aprotic molecule allows for its use in a wide array of common organic solvents. The provided experimental protocols offer a starting point for the synthesis and application of this versatile building block in the development of novel chemical entities. Researchers and drug development professionals can leverage the predictable reactivity of this compound to introduce a four-carbon ester-containing chain into various molecular scaffolds.

Technical Guide: Material Safety Data Sheet for Methyl 4-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data for Methyl 4-iodobenzoate (CAS No. 619-44-3), a compound frequently utilized in organic synthesis and drug development. The following sections detail its hazards, handling procedures, and emergency protocols, compiled from various safety data sheets. All quantitative data is summarized in tables for clarity, and key procedural workflows are illustrated using diagrams.

Chemical Identification and Physical Properties

Methyl 4-iodobenzoate is a substituted aromatic ester. Its key identifiers and physical properties are summarized below.

| Property | Value | Reference |

| Chemical Name | Methyl 4-iodobenzoate | [1][2] |

| Synonyms | Methyl p-iodobenzoate, 4-Iodobenzoic acid methyl ester | [1][3][4] |

| CAS Number | 619-44-3 | [1][2] |

| Molecular Formula | C₈H₇IO₂ | [1][2] |

| Molecular Weight | 262.04 g/mol | [2] |

| Appearance | White to light yellow or beige solid/powder | [1][4] |

| Melting Point | 113 - 117 °C (235.4 - 242.6 °F) | [4] |

| Solubility | Insoluble in water | [5] |

Hazard Identification and Classification

Methyl 4-iodobenzoate is classified as an irritant and poses environmental hazards. The GHS classification is summarized in the table below.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Long-Term Hazard | 2 | H411: Toxic to aquatic life with long lasting effects |

Data sourced from PubChem GHS Classification.[2]

Signal Word: Warning[2]

Hazard Pictograms:

First-Aid Measures

Adherence to proper first-aid protocols is critical in the event of exposure. The following table outlines the recommended procedures.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[3] |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[4] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink afterwards plenty of water. Get medical attention.[6] |

The following diagram illustrates the general first-aid workflow.

Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Handling

-

Avoid contact with skin and eyes.[4]

-

Do not breathe dust.[4]

-

Wash hands thoroughly after handling.[3]

-

Use only in a well-ventilated area.[6]

-

Wear appropriate personal protective equipment (PPE).[3]

Storage

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial for safe handling.

| PPE Type | Specifications |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][4] |

The following diagram outlines the PPE selection logic.

Fire-Fighting Measures

| Aspect | Details |

| Suitable Extinguishing Media | Use water spray, dry chemical, carbon dioxide, or appropriate foam.[3] |

| Specific Hazards | During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[3] |

| Protective Equipment | Wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[3] |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Use proper personal protective equipment as indicated in Section 5. Ensure adequate ventilation.[3]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[7]

-

Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dusty conditions.[3][7]

Toxicological Information

The toxicological properties of Methyl 4-iodobenzoate have not been fully investigated.[3] It is known to cause irritation to the skin, eyes, and respiratory tract.[2][3]

| Exposure Route | Effect |

| Inhalation | Causes respiratory tract irritation.[3] |

| Ingestion | Causes gastrointestinal tract irritation.[3] |

| Skin | Causes skin irritation.[3] |

| Eyes | Causes eye irritation.[3] |

Disposal Considerations

Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[4] Waste is classified as hazardous.[4]

This guide is intended for informational purposes and should not be a substitute for a formal safety review and adherence to all applicable regulations. Always consult the most current Safety Data Sheet from your supplier before handling this chemical.

References

- 1. Methyl 4-iodobenzoate - Wikipedia [en.wikipedia.org]

- 2. Methyl 4-iodobenzoate | C8H7IO2 | CID 69273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. Methyl 4-iodobenzoate(619-44-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

The Synthetic Versatility of Methyl 4-iodobutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-iodobutanoate, a versatile bifunctional molecule, serves as a crucial building block in modern organic synthesis. Its unique structure, incorporating a reactive primary iodide and a methyl ester, allows for a diverse range of chemical transformations, making it an invaluable intermediate in the construction of complex molecular architectures, including natural products, pharmaceuticals, and functionalized materials. This guide provides an in-depth overview of its key applications, complete with experimental protocols and mechanistic insights.

Core Applications in Organic Synthesis

This compound is primarily utilized as an electrophilic building block for the introduction of a four-carbon chain terminating in a methyl ester. This functionality is particularly useful in alkylation reactions and cross-coupling methodologies.

Alkylation of Nucleophiles

The primary iodide in this compound is an excellent leaving group, rendering the terminal carbon susceptible to nucleophilic attack. This reactivity is widely exploited for the C-alkylation, N-alkylation, and S-alkylation of various substrates.

N-Alkylation in Heterocycle Synthesis:

In the synthesis of pharmacologically relevant heterocyclic scaffolds, such as piperazines and azepanes, this compound is a key reagent for introducing a flexible side chain. For instance, in the preparation of 4-[4-(1H-indol-3-yl)butyl]piperazine derivatives, it is used to alkylate the piperazine nitrogen.[1] Similarly, it plays a role in the synthesis of azepane core structures through a substitution reaction followed by cyclization.[2]

S-Alkylation in Prostaglandin Analogue Synthesis:

The synthesis of prostaglandin analogues often involves the introduction of side chains onto a core structure. This compound has been employed for the S-alkylation of thiol-containing intermediates, demonstrating its utility in constructing these complex biomolecules.[3]

Cross-Coupling Reactions

The carbon-iodine bond in this compound is amenable to participation in various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds under mild conditions.

Stille Coupling in Natural Product Synthesis:

A notable application is in the total synthesis of the marine natural product Bryostatin.[4] In this context, this compound undergoes a Stille coupling with an organostannane to introduce a key fragment of the complex macrocyclic structure.[4]

Quantitative Data Summary

| Application/Reaction | Substrate | Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |

| Stille Coupling | This compound | Vinyltributylstannane | PdCl₂(PPh₃)₂ | Methyl 5-oxohept-6-enoate | - | [4] |

| N-Alkylation | Piperazine derivative | This compound | K₂CO₃ | Methyl 4-[4-(1H-indol-3-ylbutyl)piperazin-1-yl]butanoate | 95 | [1] |

| N-Alkylation | Amine intermediate | This compound | - | Intermediate for SGLT1 inhibitor | 90 | [5][6] |

| S-Alkylation | Thiol intermediate | This compound | K₂CO₃, MeOH | Prostaglandin analogue intermediate | - | [3] |

| Substitution | Nitrile intermediate | This compound | - | Amine-ester for azepane synthesis | High | [2] |

Key Experimental Protocols

Synthesis of Methyl 5-oxohept-6-enoate via Stille Coupling[4]

Materials:

-

This compound

-

Vinyltributylstannane

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Anhydrous Toluene (or THF)

-

Inert atmosphere (Nitrogen or Argon)

-

Saturated aqueous potassium fluoride (KF) solution

-

Celite

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous and degassed toluene under an inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq).

-

To this mixture, add vinyltributylstannane (1.1-1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF).

-

Stir the mixture vigorously for 1-2 hours to precipitate the tin salts.

-

Filter the mixture through a pad of celite and wash the filter cake with toluene.

-

Separate the organic layer from the filtrate and wash successively with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford pure methyl 5-oxohept-6-enoate.

Synthesis of Methyl 4-[4-(1H-indol-3-ylbutyl)piperazin-1-yl]butanoate[1]

Materials:

-

1-(4-(1H-indol-3-yl)butyl)piperazine

-

This compound

-

Potassium carbonate (K₂CO₃)

-

Solvent (not specified, likely a polar aprotic solvent like DMF or Acetonitrile)

Procedure:

-

To a solution of 1-(4-(1H-indol-3-yl)butyl)piperazine in a suitable solvent, add potassium carbonate.

-

Add this compound to the mixture.

-

Stir the reaction mixture for 4 hours.

-

After the reaction is complete (monitored by TLC), work up the reaction mixture by filtering off the base and removing the solvent under reduced pressure.

-

The crude product is purified by chromatography (eluent: ethyl acetate:MeOH (1:1)) to yield the title compound as white crystals.

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic applications described above.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. benchchem.com [benchchem.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. UA117574C2 - Inhibitors of sodium glucose cotransporter 1 - Google Patents [patents.google.com]

An In-depth Technical Guide on the Role of Methyl 4-Iodobutanoate as an Alkylating Agent

Disclaimer: Direct experimental data for methyl 4-iodobutanoate is limited in readily available scientific literature. This guide is therefore based on established principles of organic chemistry and inferred reactivity from analogous primary alkyl iodides and bifunctional esters. The provided protocols and data are representative examples and should be adapted and optimized for specific applications.

Introduction

This compound is a bifunctional organic molecule containing a reactive primary alkyl iodide at one terminus and a methyl ester at the other. This structure makes it a valuable alkylating agent in organic synthesis, particularly for introducing a four-carbon chain with a terminal ester group. The primary iodide is an excellent leaving group, rendering the C4 position highly susceptible to nucleophilic attack via an SN2 mechanism. Its utility is prominent in the synthesis of heterocyclic compounds and in the functionalization of various nucleophiles, which is of significant interest in medicinal chemistry and drug development.

Core Chemical Properties and Reactivity

As a primary alkyl iodide, this compound is a potent electrophile. The carbon-iodine bond is relatively weak and polarized, facilitating its cleavage upon interaction with a nucleophile. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, which is favored for primary alkyl halides due to minimal steric hindrance.

General Alkylation Reaction Workflow

A Technical Guide to High-Purity Methyl 4-iodobutanoate for Researchers and Drug Development Professionals

Introduction: Methyl 4-iodobutanoate (CAS No. 14273-85-9) is a key building block in organic synthesis, particularly valued in the pharmaceutical industry for the introduction of a four-carbon chain with a reactive iodide terminus. Its utility in the synthesis of complex molecules necessitates a thorough understanding of its commercial availability, quality specifications, and the methods to ensure its purity. This guide provides an in-depth overview of commercial suppliers, analytical methodologies for quality control, and a typical workflow for sourcing and qualifying this important reagent.

Commercial Availability and Specifications

High-purity this compound is available from a range of commercial suppliers, catering to both research and development as well as larger-scale manufacturing needs. Purity levels typically range from 95% to over 97%, with the higher purities being essential for applications in drug development where impurity profiles are strictly controlled. Below is a summary of representative commercial suppliers and their typical product specifications.

| Supplier | Product Name(s) | CAS Number | Purity Specification | Physical Form | Notes |

| Sigma-Aldrich | Methyl 4-iodobutyrate | 14273-85-9 | 95% | Liquid | Stabilized with copper chip. |

| Activate Scientific | This compound | 14273-85-9 | 97% | - | - |

| American Custom Chemicals Corporation | METHYL 4-IODOBUTYRATE | 14273-85-9 | 95.00% | - | - |

| TCI (Shanghai) Chemical Trading Co., Ltd. | - | 14273-85-9 | - | - | Supplier in China. |

| Sunway Pharm Ltd | METHYL 4-IODOBUTYRATE | 14273-85-9 | 97% | - | Sealed in dry, Room Temperature storage. |

| Fisher Scientific | Methyl 4-iodobutyrate | 14273-85-9 | 95% | Liquid | Stabilized. |

Quality Control and Analytical Protocols

Ensuring the purity of this compound is critical for its successful application in sensitive synthetic pathways. A combination of chromatographic and spectroscopic techniques is typically employed for quality control.

Experimental Protocol 1: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound and identify any volatile impurities.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate. A typical concentration is 1 mg/mL.

-

Instrumentation: A gas chromatograph equipped with a mass selective detector (GC-MS) is used.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for this analysis.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection: A split/splitless injector is used. For trace analysis, a splitless injection is preferred. The injector temperature is typically set to 250°C.

-

Oven Temperature Program: An initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range scanned is typically 35-400 amu.

-

-

Data Analysis: The purity is calculated based on the relative peak area of the this compound peak compared to the total area of all peaks in the chromatogram. The mass spectrum of the main peak should be consistent with the structure of this compound (Molecular Weight: 228.03 g/mol ). The mass spectrum can be compared to library data for confirmation. A representative mass spectrum of a related compound, Butanoic acid, 4-Iodo-, methyl ester, can be found in the scientific literature.

Experimental Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound and assess for the presence of structurally related impurities.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: Acquire a proton (¹H) NMR spectrum. Typical acquisition parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Data Analysis: The ¹H NMR spectrum of pure this compound is expected to show the following characteristic signals:

-

A singlet for the methyl ester protons (-OCH₃) at approximately 3.7 ppm.

-

A triplet for the methylene protons adjacent to the iodine atom (-CH₂I) at approximately 3.2 ppm.

-

A triplet for the methylene protons adjacent to the carbonyl group (-CH₂CO-) at approximately 2.5 ppm.

-

A multiplet (quintet or sextet) for the central methylene protons (-CH₂CH₂CH₂-) at approximately 2.1 ppm. Integration of the peak areas should correspond to the number of protons in each environment (3H, 2H, 2H, 2H, respectively). The presence of unexpected peaks may indicate impurities.

-

Sourcing and Qualification Workflow

The following diagram illustrates a typical workflow for researchers and drug development professionals to source and qualify high-purity this compound.

Caption: Workflow for sourcing and qualifying high-purity this compound.

Conclusion

For researchers and professionals in drug development, the procurement of high-purity this compound is a critical first step in many synthetic endeavors. By carefully selecting a reputable supplier and implementing rigorous in-house analytical qualification using methods such as GC-MS and NMR, the quality and integrity of this key starting material can be assured, leading to more reliable and reproducible research outcomes. For highly specialized applications requiring purities greater than what is commercially available, custom synthesis from specialized chemical manufacturing organizations may be a viable option.

Methodological & Application

Application Note: Efficient N-alkylation of Pyrrole for the Synthesis of Methyl 4-(1H-pyrrol-1-yl)butanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the N-alkylation of pyrrole with methyl 4-iodobutanoate to synthesize methyl 4-(1H-pyrrol-1-yl)butanoate, a valuable building block in medicinal chemistry and materials science. The described method utilizes sodium hydride for the deprotonation of pyrrole, followed by nucleophilic substitution with the alkyl iodide in a polar aprotic solvent. This procedure offers a reliable and efficient route to the desired N-alkylated pyrrole derivative.

Introduction

Pyrrole is a fundamental heterocyclic scaffold found in a wide array of biologically active molecules and functional materials. Modification of the pyrrole ring at the nitrogen atom through N-alkylation is a key synthetic strategy to modulate the steric and electronic properties of these molecules, thereby fine-tuning their biological activity and material characteristics. The N-H proton of pyrrole is sufficiently acidic to be removed by a strong base, generating a nucleophilic pyrrolide anion that readily reacts with electrophiles such as alkyl halides.[1] This protocol details a robust procedure for the selective N-alkylation of pyrrole using this compound.

Reaction Principle

The N-alkylation of pyrrole proceeds via a two-step mechanism:

-

Deprotonation: The acidic N-H proton of pyrrole is abstracted by a strong base, such as sodium hydride (NaH), to form the resonant-stabilized pyrrolide anion.

-

Nucleophilic Substitution: The resulting pyrrolide anion acts as a nucleophile and attacks the electrophilic carbon of this compound, displacing the iodide leaving group in an SN2 reaction to form the N-alkylated product.

Experimental Protocol

This protocol is adapted from a similar N-alkylation procedure of pyrrole with a haloalkane.[2]

Materials:

-

Pyrrole (freshly distilled)

-

This compound

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Syringes and needles

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography or fractional distillation

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add a 60% dispersion of sodium hydride (1.05 eq) in mineral oil. Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane. Add anhydrous DMF to the flask.

-

Pyrrole Addition: Cool the DMF and sodium hydride suspension to 0 °C using an ice bath. Slowly add freshly distilled pyrrole (1.0 eq) dropwise to the stirred suspension.

-

Deprotonation: Stir the mixture at 0 °C for 30-60 minutes. The cessation of hydrogen gas evolution and the formation of a clear solution indicate the complete formation of the sodium pyrrolide.

-

Alkylation: Slowly add this compound (1.0 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 16-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Carefully and slowly quench the reaction by the dropwise addition of saturated aqueous NH4Cl solution to decompose any unreacted sodium hydride.

-

Work-up: Transfer the mixture to a separatory funnel. Add diethyl ether and water, and shake to partition the product into the organic layer. Separate the organic layer and wash it sequentially with water and then brine.[3]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[3]

-

Purification: Purify the crude methyl 4-(1H-pyrrol-1-yl)butanoate by column chromatography on silica gel or by fractional distillation under reduced pressure to yield the pure product.[2][4]

Data Presentation

Table 1: Summary of Reagents and Reaction Conditions

| Reagent/Parameter | Molar Equivalent/Value | Notes |

| Pyrrole | 1.0 | Freshly distilled |

| This compound | 1.0 | |

| Sodium Hydride (60%) | 1.05 | |

| Solvent | Anhydrous DMF | |

| Deprotonation Temperature | 0 °C | |

| Deprotonation Time | 30 - 60 min | |

| Alkylation Temperature | 0 °C to Room Temperature | |

| Reaction Time | 16 - 24 h | Monitor by TLC |

| Expected Yield | ~70% | Based on similar reactions[2] |

Table 2: Physicochemical Properties of Methyl 4-(1H-pyrrol-1-yl)butanoate

| Property | Value |

| CAS Number | 204767-29-3 |

| Molecular Formula | C9H13NO2 |

| Molecular Weight | 167.21 g/mol |

| Appearance | Liquid |

Visualization

Experimental Workflow

Caption: Workflow for the synthesis of methyl 4-(1H-pyrrol-1-yl)butanoate.

Safety Precautions

-

Sodium hydride is a flammable solid and reacts violently with water. Handle it with extreme care in a fume hood and under an inert atmosphere.

-

Pyrrole is a volatile and flammable liquid.

-

N,N-Dimethylformamide (DMF) is a combustible liquid and a potential skin and respiratory irritant.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing this experiment.

Conclusion

The protocol described in this application note provides a straightforward and effective method for the N-alkylation of pyrrole with this compound. This procedure is suitable for producing gram-scale quantities of the target compound, which can be utilized in various research and development applications within the pharmaceutical and materials science fields. The use of readily available reagents and standard laboratory techniques makes this a practical and accessible synthetic route.

References

Application Notes and Protocols for the Synthesis of S-adenosylmethionine (SAM) Mimetics with Methyl 4-iodobutanoate

For researchers, scientists, and drug development professionals, the synthesis of S-adenosylmethionine (SAM) analogs is a critical step in the development of novel therapeutics and molecular probes. These mimetics allow for the exploration of SAM-dependent enzyme function and the development of potent and specific inhibitors. This document provides detailed protocols for the synthesis of a SAM mimetic using Methyl 4-iodobutanoate as the alkylating agent, yielding S-(3-carbomethoxypropyl)-S-adenosyl-L-homocysteine. Two primary synthetic strategies are presented: direct chemical alkylation and enzymatic synthesis.

Introduction to SAM Mimetics

S-adenosylmethionine is a universal methyl donor in biological systems, participating in numerous metabolic pathways.[1] Analogs of SAM are invaluable tools for studying the methyltransferases that utilize this cofactor.[2] By replacing the methyl group with other functional moieties, researchers can modulate the activity of these enzymes, investigate their mechanisms, and develop inhibitors with therapeutic potential. The inherent instability of many SAM analogs presents a significant challenge, making robust synthetic and purification protocols essential.[2][3]

Synthetic Strategies

The synthesis of SAM mimetics, such as S-(3-carbomethoxypropyl)-S-adenosyl-L-homocysteine, from this compound can be approached through two primary methods:

-

Direct Chemical Alkylation of S-adenosyl-L-homocysteine (SAH): This classical approach involves the direct reaction of SAH with an alkylating agent.[4][5] While effective, it can lead to the formation of a mixture of diastereomers at the sulfonium center, which may require subsequent purification.[6]

-

Enzymatic Synthesis using Halide Methyltransferases (HMTs): A more recent and often more stereoselective method utilizes engineered halide methyltransferases to catalyze the alkylation of SAH with haloalkanes.[7][8] This biocatalytic approach can offer higher yields and stereospecificity.

Application Note 1: Chemical Synthesis of S-(3-carbomethoxypropyl)-S-adenosyl-L-homocysteine

This protocol details the direct chemical alkylation of S-adenosyl-L-homocysteine (SAH) with this compound.

Experimental Protocol

Materials:

-

S-adenosyl-L-homocysteine (SAH)

-

This compound

-

Formic acid (reagent grade)

-

Acetic acid (glacial)

-

Diethyl ether

-

Milli-Q water

-

Solid-phase extraction (SPE) cartridges (C18)

-

High-performance liquid chromatography (HPLC) system with a C18 column

Procedure:

-

Dissolution of SAH: Dissolve 10 mg of S-adenosyl-L-homocysteine in 1 mL of a 1:1 (v/v) mixture of formic acid and acetic acid. The acidic conditions serve to protect other nucleophilic positions in the SAH molecule.[5]

-

Addition of Alkylating Agent: To the dissolved SAH, add a 10-fold molar excess of this compound.

-

Reaction Incubation: Stir the reaction mixture at room temperature (20-25°C) for 48-72 hours in the dark. Monitor the reaction progress by reverse-phase HPLC.

-

Quenching and Precipitation: After the reaction is complete, add 10 mL of cold diethyl ether to the reaction mixture to precipitate the crude product.

-

Centrifugation and Washing: Centrifuge the mixture at 4000 rpm for 10 minutes. Discard the supernatant and wash the pellet twice with 10 mL of diethyl ether to remove unreacted this compound and acid residues.

-

Drying: Dry the crude product pellet under a stream of nitrogen gas.

-

Purification by SPE: Redissolve the dried pellet in 1 mL of Milli-Q water and purify using a C18 SPE cartridge.

-

Condition the cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with 10 mL of water to remove salts and unreacted SAH.

-

Elute the product with a stepwise gradient of methanol in water (e.g., 10%, 25%, 50% methanol). Collect fractions and analyze by HPLC.

-

-

HPLC Purification: For higher purity, perform preparative reverse-phase HPLC on the fractions containing the product.

-

Column: C18, 5 µm, 10 x 250 mm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: 5-30% B over 30 minutes

-

Detection: 254 nm

-

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.

-

Characterization: Confirm the identity and purity of the synthesized S-(3-carbomethoxypropyl)-S-adenosyl-L-homocysteine using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data

| Parameter | Value |

| Starting Material (SAH) | 10 mg |

| Alkylating Agent | 10-fold molar excess |

| Reaction Time | 72 hours |